1,3,5-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₃ and a molecular weight of 132.0832 g/mol. It is also known as sym-trifluorobenzene. The compound features three fluorine atoms substituted at the 1, 3, and 5 positions of the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives . The presence of fluorine atoms enhances the compound's thermal stability and reactivity, making it an important intermediate in various chemical syntheses.
This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].
NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.
Several methods exist for synthesizing 1,3,5-trifluorobenzene:
1,3,5-Trifluorobenzene has several applications across various fields:
Studies on interaction mechanisms involving 1,3,5-trifluorobenzene focus on its behavior with other chemical species. For example:
Several compounds share structural similarities with 1,3,5-trifluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trifluoromethylbenzene | C₇H₅F₃ | Contains one trifluoromethyl group at any position on the benzene ring. |
1,2,4-Trifluorobenzene | C₆H₃F₃ | Different substitution pattern (ortho vs. para). |
Difluorobenzene | C₆H₄F₂ | Two fluorine atoms leading to different reactivity patterns. |
The uniqueness of 1,3,5-trifluorobenzene lies in its symmetrical arrangement of fluorine atoms and its resultant physical and chemical properties that differ from those of other trifluoro-substituted benzenes. Its distinct thermal stability and ability to form stable interfaces make it particularly valuable in battery technology compared to its analogs.
1,3,5-Trifluorobenzene belongs to the family of trifluorobenzenes, distinguished by its trigonal symmetry and para-substituted fluorine atoms. The benzene ring’s planar geometry is preserved, but the electronegative fluorine substituents induce significant electron-withdrawing effects. This results in a deactivated aromatic system with reduced susceptibility to electrophilic substitution compared to benzene. The molecular formula is C₆H₃F₃, with a molecular weight of 132.08 g/mol.
Property | Value |
---|---|
Appearance | Clear, colorless liquid |
Density | ~1.3 g/cm³ (estimated) |
Boiling Point | ~93–95°C (extrapolated) |
Melting Point | Not explicitly reported |
Solubility | Miscible with organic solvents |
The symmetrical substitution pattern minimizes steric hindrance, enabling predictable reactivity in synthetic applications. For instance, the meta-directing nature of fluorine atoms governs regioselectivity in further substitution reactions.
The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions in 1862. However, the isolation of elemental fluorine by Henri Moissan in 1886 marked a turning point, enabling systematic exploration of fluorinated aromatics.
1,3,5-Trifluorobenzene’s development is rooted in halogen-exchange methodologies refined in the 1930s. Gottlieb’s 1936 demonstration of chlorine-to-fluorine substitution using potassium fluoride (KF) provided a scalable route to fluorobenzenes. This method, applied to trichlorobenzenes, likely facilitated the first syntheses of 1,3,5-trifluorobenzene.
Contemporary synthesis often employs:
The compound’s symmetry makes it an ideal model for studying electronic perturbations in aromatic systems. Nuclear magnetic resonance (NMR) studies reveal deshielded protons due to fluorine’s inductive effects, with distinct splitting patterns arising from spin-spin coupling.
1,3,5-Trifluorobenzene serves as:
While not bioactive itself, it is a key intermediate in synthesizing:
Compared to its isomers, 1,3,5-trifluorobenzene exhibits distinct properties:
Isomer | Boiling Point (°C) | Density (g/cm³) | Reactivity Profile |
---|---|---|---|
1,2,3-Trifluorobenzene | 93.5 | 1.3 | Higher electrophilic activity |
1,3,5-Trifluorobenzene | ~93–95 | ~1.3 | Lower reactivity due to symmetry |
The symmetrical isomer is preferred in applications requiring predictable degradation pathways (e.g., agrochemicals), while asymmetric isomers are utilized in specialty chemicals with tailored reactivity.
1,3,5-Trifluorobenzene exhibits a highly symmetrical molecular structure characterized by the D3h point group symmetry [5]. This symmetric trifluorobenzene possesses three fluorine atoms positioned at the 1, 3, and 5 positions of the benzene ring, creating a perfectly symmetrical arrangement [1] [2]. The molecule maintains planarity with all atoms lying in the same plane, consistent with the aromatic benzene framework [5].
The D3h point group designation indicates the presence of a three-fold rotation axis perpendicular to the molecular plane, along with three two-fold rotation axes lying within the molecular plane [4]. This symmetry arrangement results from the equivalent positioning of the three fluorine substituents, which are separated by 120-degree intervals around the benzene ring [5]. The molecular geometry demonstrates a trigonal symmetry that significantly influences the compound's spectroscopic and physical properties [5].
High-resolution rotational Raman spectroscopy studies using femtosecond degenerate four-wave mixing have provided precise measurements of the rotational constants [8]. The ground state rotational constant B0 has been determined as 1759.410 ± 0.004 megahertz, with centrifugal distortion constants DJ = 103.3 ± 0.5 hertz, DJK = -188.3 ± 0.9 hertz, and DK = 89.6 ± 0.6 hertz [8].
The molecular structure of 1,3,5-trifluorobenzene has been extensively characterized through nuclear magnetic resonance spectroscopy studies in nematic liquid crystals [5]. The analysis reveals that the carbon-carbon bond lengths remain at 1.39 angstroms, identical to those found in unsubstituted benzene [5]. This preservation of aromatic bond lengths indicates that the symmetric fluorine substitution does not significantly perturb the delocalized pi-electron system of the benzene ring [5].
The carbon-hydrogen bond length has been measured at 1.08 angstroms, which is consistent with typical sp2 hybridized carbon-hydrogen bonds in aromatic systems [5]. The carbon-fluorine bond length is determined to be 1.296 angstroms [5]. This carbon-fluorine distance is notably shorter than the 1.354 angstroms observed in monofluorobenzene [14], demonstrating the effect of multiple fluorine substitutions on bond characteristics within the fluorobenzene series [15].
Table 1: Structural Parameters of 1,3,5-Trifluorobenzene
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₆H₃F₃ | [1] |
Molecular Weight (g/mol) | 132.0832 | [1] |
Point Group Symmetry | D₃ₕ | [5] |
Rotational Constant B₀ (MHz) | 1759.410 ± 0.004 | [8] |
C-C Bond Length (Å) | 1.39 | [5] |
C-H Bond Length (Å) | 1.08 | [5] |
C-F Bond Length (Å) | 1.296 | [5] |
The bond angles within the molecule maintain the characteristic 120-degree angles of the benzene ring structure [5]. The high symmetry of the molecule ensures that all carbon-carbon-carbon angles are equivalent, preserving the hexagonal geometry despite the presence of the electronegative fluorine substituents [5].
Electron diffraction investigations have provided valuable insights into the gas-phase structure of 1,3,5-trifluorobenzene and related fluorinated aromatic compounds [12]. Studies examining the additivity of ring distortions in halogen-substituted aromatics have demonstrated that the effects of multiple fluorine substituents on the benzene ring geometry are largely additive [12]. These investigations utilized modern experimental electron diffraction methods combined with computational approaches to achieve high accuracy in structural determinations [12].
The electron diffraction data confirm the planar structure of 1,3,5-trifluorobenzene and support the bond length measurements obtained through other spectroscopic techniques [12]. The gas-phase structure determined by electron diffraction shows excellent agreement with the D3h symmetry assignment and the molecular parameters derived from rotational spectroscopy [12].
While direct crystallographic studies of 1,3,5-trifluorobenzene itself are limited in the literature, extensive crystallographic investigations have been conducted on related halogenated derivatives and cocrystal structures containing trifluorobenzene moieties [11] [33]. These studies provide important structural insights into the solid-state behavior of highly fluorinated aromatic compounds.
Crystallographic analysis of 1,3,5-trifluoro-2,4,6-triiodobenzene, a closely related compound, has revealed detailed structural parameters for the symmetric substitution pattern [10]. The crystal structure data indicate that the aromatic ring maintains its planarity in the solid state, consistent with the gas-phase molecular geometry observed in spectroscopic studies [10].
Studies of halogen-bonded cocrystals featuring 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene have demonstrated the influence of the trifluorobenzene core on crystal packing and intermolecular interactions [11]. These investigations utilized single-crystal X-ray diffraction to determine precise structural parameters and examine the role of the fluorine substituents in directing supramolecular assembly [11].
The crystallographic data from related compounds support the structural parameters determined through gas-phase spectroscopic methods, confirming the robustness of the D3h symmetry and the bond length measurements across different phases [11] [33].
The fluorobenzene series exhibits systematic trends in structural parameters that correlate with the degree of fluorination [14] [15]. Analysis of bond lengths across the series reveals a progressive shortening of carbon-fluorine bonds with increasing fluorine substitution [15]. In monofluorobenzene, the carbon-fluorine bond length is 1.354 angstroms [14], while in 1,3,5-trifluorobenzene it decreases to 1.296 angstroms [5], and in hexafluorobenzene it further shortens to 1.325 angstroms [15].
Table 2: Bond Length Comparison in Fluorobenzene Series
Compound | C-C Bond Length (Å) | C-F Bond Length (Å) | Point Group |
---|---|---|---|
Benzene | 1.39 | N/A | D₆ₕ |
Fluorobenzene | 1.392 (nearest to F), 1.397 (others) | 1.354 | C₂ᵥ |
1,3,5-Trifluorobenzene | 1.39 | 1.296 | D₃ₕ |
Hexafluorobenzene | 1.394 | 1.325 | D₆ₕ |
The carbon-carbon bond lengths in the fluorobenzene series demonstrate remarkable consistency, with minimal variation despite the progressive introduction of electronegative fluorine substituents [14] [15]. In fluorobenzene, the two carbon-carbon bonds adjacent to the fluorine substituent show slight shortening to 1.392 angstroms compared to the remaining bonds at 1.397 angstroms [14]. However, in 1,3,5-trifluorobenzene, the symmetric substitution pattern results in uniform carbon-carbon bond lengths of 1.39 angstroms throughout the ring [5].
Flammable;Irritant